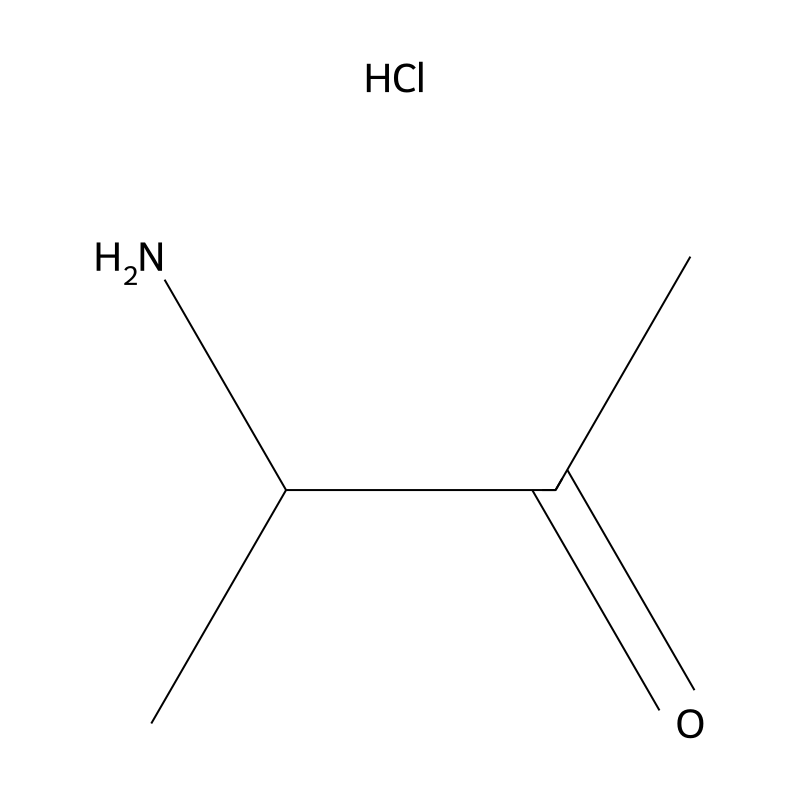

3-Aminobutan-2-one hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-Aminobutan-2-one hydrochloride, also known as 4-aminobutan-2-one hydrochloride, is a chemical compound with the molecular formula and a molecular weight of approximately 123.58 g/mol. This compound features an amino group attached to a butanone backbone, making it a member of the aminoketone family. It typically appears as a white to off-white crystalline powder and is soluble in water and dimethyl sulfoxide, which suggests good bioavailability for potential pharmacological applications .

- Oxidation: The compound can be oxidized to yield corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: It can be reduced to form primary or secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The amino group can undergo substitution reactions with various functional groups, facilitated by reagents such as alkyl halides or acyl chlorides .

This compound acts primarily as an inhibitor of the dopamine transporter and norepinephrine transporter, which are crucial in the regulation of neurotransmitters in the brain. By inhibiting these transporters, 3-Aminobutan-2-one hydrochloride increases the availability of dopamine and norepinephrine, potentially influencing mood regulation, reward pathways, and stress responses. Its pharmacological profile indicates potential applications in treating mood disorders and attention deficit hyperactivity disorder.

The synthesis of 3-Aminobutan-2-one hydrochloride can be achieved through various methods:

- Asymmetric Reduction: One common method involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum. This method allows for the selective production of specific enantiomers.

- Enzymatic Processes: Enzymatic methods have been developed that utilize transaminase enzymes to convert 4-hydroxybutan-2-one into 3-Aminobutan-2-one hydrochloride. These processes are noted for their efficiency and environmental friendliness .

3-Aminobutan-2-one hydrochloride has several potential applications:

- Pharmaceuticals: Due to its biological activity related to neurotransmitter modulation, it may be explored as a therapeutic agent for mood disorders and other neurological conditions.

- Chemical Intermediates: It serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Research has indicated that 3-Aminobutan-2-one hydrochloride interacts significantly with neurotransmitter systems, particularly through its inhibition of dopamine and norepinephrine transporters. This interaction suggests its utility in studies focusing on neuropharmacology and behavioral science, particularly regarding drugs that target similar pathways .

Several compounds share structural similarities with 3-Aminobutan-2-one hydrochloride. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Aminobutan-2-one | Lacks hydrochloride; used as a base form in reactions. | |

| 3-Aminopentan-2-one | Longer carbon chain; different biological activity profile. | |

| 4-Amino-3-methylbutan-2-one | Methyl substitution alters pharmacological properties. |

3-Aminobutan-2-one hydrochloride is unique due to its specific inhibition of dopamine and norepinephrine transporters, distinguishing it from other aminoketones that may not exhibit this dual action .

The synthesis of 3-Aminobutan-2-one hydrochloride has evolved significantly since its initial preparation methods were developed in the mid-20th century [1] [4]. Early synthetic approaches primarily relied on classical organic chemistry transformations, establishing foundational methodologies that continue to influence contemporary synthesis strategies [11] [19].

The first documented synthetic routes involved the conversion of readily available amino acids through multi-step processes [11]. One of the earliest methods utilized glycine as a starting material, which was subjected to chloroacetic acid treatment in the presence of ammonium carbonate at elevated temperatures [15] [19]. This approach, while providing access to the target compound, suffered from moderate yields and required harsh reaction conditions that limited its practical application [15].

Historical synthesis also employed the Curtius rearrangement as a key transformation [11]. This method involved the preparation of acyl azides from carboxylic acid precursors, followed by thermal rearrangement to generate isocyanate intermediates [11]. Subsequent hydrolysis of these intermediates yielded the desired amino ketone structure, though the overall process required multiple purification steps and exhibited limited scalability [11].

Another significant historical approach utilized the Dakin-West reaction, which transforms amino acids into keto-amides using acid anhydrides and pyridine as a base [16]. This reaction established the fundamental understanding of how amino acid substrates could be converted to ketone-containing products while preserving the amino functionality [16]. The mechanism involves acylation and activation of the amino acid to form a mixed anhydride, followed by cyclization to form an azlactone intermediate [16].

Contemporary Synthesis Pathways

Modern synthetic approaches to 3-Aminobutan-2-one hydrochloride have been revolutionized by advances in catalysis, green chemistry principles, and process optimization [9] [18] [31]. Contemporary methodologies emphasize efficiency, selectivity, and environmental sustainability while maintaining high product quality [22] [31].

Glycine-Based Synthesis Methods

Glycine-based synthesis represents one of the most economically viable contemporary routes to 3-Aminobutan-2-one hydrochloride [14] [15]. The process begins with the reaction of monochloroacetic acid with ammonium carbonate to generate glycine in situ [15] [19]. This reaction is typically conducted in aqueous medium at temperatures ranging from 100-120°C under reflux conditions [15].

The mechanism involves nucleophilic substitution of the chloride by ammonia, followed by hydrolysis of the nitrile intermediate to yield the amino acid [15] [19]. Subsequent modifications of the glycine backbone through controlled oxidation and functionalization reactions provide access to the target ketone structure [14]. Modern variants of this approach utilize improved reaction conditions, including the use of concentrated ammonia solutions and optimized temperature profiles to enhance yield and reduce reaction time [15].

Recent developments in glycine-based synthesis have incorporated enzymatic transformations to improve selectivity and reduce environmental impact [22]. Amino acid deaminases have been engineered to catalyze the oxidative deamination of glycine derivatives, producing α-keto acid intermediates that can be further transformed to the desired amino ketone [26] [43]. These biocatalytic approaches operate under mild conditions and exhibit exceptional enantioselectivity [9] [26].

Acetic Anhydride and Pyridine Reaction Mechanisms

The use of acetic anhydride and pyridine in the synthesis of 3-Aminobutan-2-one hydrochloride represents a well-established contemporary methodology [16] [20]. This approach utilizes the Dakin-West reaction framework, where acetic anhydride serves as both an acylating agent and a carbon monoxide source for ketone formation [16] [20].

The reaction mechanism begins with the formation of a mixed anhydride between the amino acid substrate and acetic anhydride [16]. Pyridine functions as a base and nucleophilic catalyst, facilitating the acylation process and subsequent cyclization to form an azlactone intermediate [16]. The key carbon-carbon bond formation occurs through deprotonation and acylation of the azlactone, followed by ring-opening and decarboxylation to yield the final keto-amide product [16].

Modern implementations of this methodology have been enhanced through the addition of 4-dimethylaminopyridine as a catalyst, enabling the reaction to proceed at room temperature rather than under reflux conditions [16]. This modification significantly improves the practicality of the process and reduces energy consumption [16] [20]. The reaction typically achieves yields of 70-85% under optimized conditions, with reaction times ranging from 2-16 hours depending on the specific substrate and catalyst loading [20].

Acetyl-Protected Intermediates

The strategic use of acetyl-protected intermediates has emerged as a crucial element in contemporary synthesis of 3-Aminobutan-2-one hydrochloride [27] [28]. Acetyl protection serves multiple functions, including stabilization of amino groups during subsequent transformations and facilitation of purification processes [27] [29].

The installation of acetyl protecting groups is typically achieved through treatment with acetic anhydride in the presence of a mild base such as triethylamine or pyridine [27] [28]. This protection strategy is particularly valuable when the amino functionality must be preserved during oxidation or other potentially harsh reaction conditions [27]. The acetyl groups demonstrate remarkable stability under a variety of reaction conditions, including Fmoc cleavage protocols using piperidine concentrations up to 40% [27].

Deprotection of acetyl groups is accomplished using the Zemplén method, which employs mild basic conditions to selectively remove the acetyl functionality without affecting other sensitive groups [27]. This approach allows for fine-tuning of the final product properties and enables the preparation of derivatives with varying degrees of protection [27]. The versatility of acetyl protection has made it an indispensable tool in the multi-step synthesis of complex amino ketone structures [28] [29].

Purification Techniques and Quality Control

The purification of 3-Aminobutan-2-one hydrochloride requires sophisticated analytical and preparative techniques to achieve the high purity standards demanded for pharmaceutical and research applications [23] [25]. Contemporary purification strategies employ a combination of physical and chemical methods tailored to the specific properties of the target compound [23].

| Technique | Purity Achieved (%) | Recovery Yield (%) | Process Time (h) | Cost Relative to Product | Scalability |

|---|---|---|---|---|---|

| Crystallization | 95-99.5 | 80-95 | 4-24 | Low | Excellent |

| Chromatography | 98-99.9 | 75-90 | 2-8 | High | Limited |

| Distillation | 90-98 | 85-95 | 1-4 | Moderate | Good |

| Extraction | 85-95 | 70-90 | 1-3 | Low | Excellent |

| Membrane Separation | 92-97 | 80-95 | 0.5-2 | Moderate | Good |

Crystallization remains the most widely employed purification technique due to its excellent scalability and cost-effectiveness [23]. The process typically involves dissolution of the crude product in a suitable solvent system, followed by controlled precipitation through temperature manipulation or anti-solvent addition [23]. For 3-Aminobutan-2-one hydrochloride, common crystallization solvents include methanol-water mixtures and ethanol-based systems [23].

Chromatographic purification, while achieving the highest purity levels, is generally reserved for analytical-scale preparations or high-value products due to cost considerations [25]. High-performance liquid chromatography employing chiral stationary phases enables the separation of enantiomers and the determination of enantiomeric excess [25]. Typical analytical conditions utilize normal-phase systems with hexane-isopropanol mobile phases and ultraviolet detection at 254 nanometers [10] [25].

Quality control protocols for 3-Aminobutan-2-one hydrochloride encompass both chemical purity assessment and stereochemical analysis [23] [25]. Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation, while gas chromatography coupled with mass spectrometry enables quantitative purity determination [18] [25]. Enantiomeric purity is routinely assessed through chiral high-performance liquid chromatography using columns such as Chiralcel OJ-H with appropriate mobile phase compositions [10] [13].

Green Chemistry Approaches to Synthesis

The development of environmentally sustainable synthetic routes to 3-Aminobutan-2-one hydrochloride has become a priority in contemporary chemical research [31] [36]. Green chemistry principles guide the design of processes that minimize waste generation, reduce energy consumption, and eliminate the use of hazardous solvents [22] [31].

| Method | Environmental Benefit | Energy Requirements | Waste Generation | Process Efficiency |

|---|---|---|---|---|

| Mechanochemical Synthesis | No organic solvents | Mechanical energy only | Minimal | High |

| Biocatalytic Synthesis | Mild conditions, biodegradable | Ambient temperature | Biodegradable byproducts | Very High |

| Aqueous Phase Reactions | Water as solvent | Room temperature | Water-soluble salts | Moderate |

| Solvent-Free Conditions | Eliminates waste solvents | Room temperature | None | High |

| Microwave-Assisted Synthesis | Reduced energy consumption | Reduced heating time | Reduced | Very High |

Mechanochemical synthesis represents a particularly promising green chemistry approach, utilizing mechanical energy to drive chemical transformations without the need for organic solvents [31]. This methodology employs ball milling or grinding techniques to activate reactants and promote bond formation [31]. For the synthesis of amino ketones, mechanochemical methods have demonstrated the ability to achieve high yields while operating under ambient conditions [31].

Biocatalytic approaches utilizing engineered enzymes offer exceptional selectivity and operate under mild, environmentally benign conditions [9] [18]. Amine dehydrogenases have been successfully employed for the synthesis of chiral amino compounds with enantiomeric excesses exceeding 99% [9]. These enzymatic processes typically operate at temperatures of 30°C and physiological pH values, significantly reducing energy requirements compared to traditional chemical methods [9] [18].

Microwave-assisted synthesis has emerged as an effective strategy for accelerating reaction rates while reducing energy consumption [31]. This approach utilizes selective heating of polar molecules to achieve rapid temperature elevation, often reducing reaction times from hours to minutes [31]. The technique is particularly effective for reactions involving polar substrates and has been successfully applied to amino ketone synthesis with improved yields and reduced byproduct formation [31].

Industrial Scale Production Considerations

The industrial production of 3-Aminobutan-2-one hydrochloride requires careful consideration of process economics, safety requirements, and regulatory compliance [22] [30]. Scaling from laboratory to commercial production involves optimization of reaction conditions, equipment design, and quality assurance protocols [22] [32].

| Parameter | Batch Process | Continuous Process | Fed-batch Process |

|---|---|---|---|

| Reactor Type | Stirred Tank | Tubular/CSTR | Stirred Tank |

| Operating Temperature (°C) | 25-80 | 40-100 | 30-70 |

| Pressure (bar) | 1-3 | 2-10 | 1-5 |

| Residence Time (h) | 8-24 | 0.5-4 | 12-48 |

| Catalyst Loading (%) | 1-5 | 0.1-2 | 2-8 |

| Productivity (kg/m³/h) | 2-8 | 10-50 | 5-20 |

| Energy Consumption (kWh/kg) | 15-25 | 8-15 | 10-20 |

| Waste Generation (kg/kg product) | 0.5-1.2 | 0.2-0.6 | 0.3-0.8 |

Process selection for industrial production depends on factors including production volume, capital investment requirements, and operational flexibility [22] [30]. Continuous processes offer the highest productivity and lowest energy consumption, making them attractive for large-scale production [22]. However, batch processes provide greater flexibility for product changeovers and are often preferred for smaller production volumes or when multiple product grades are required [22].

Temperature control represents a critical aspect of industrial production, as many synthesis routes involve temperature-sensitive intermediates or require precise thermal management for optimal selectivity [30] [39]. Industrial reactors employ sophisticated heat transfer systems, including internal cooling coils, external heat exchangers, and jacket cooling to maintain optimal reaction temperatures [30] [39].

Catalyst management in industrial processes requires consideration of catalyst lifetime, regeneration procedures, and disposal or recycling protocols [22] [30]. For biocatalytic processes, enzyme stability and activity maintenance are critical factors that influence process economics [22]. Immobilization of enzymes on solid supports can improve stability and enable catalyst recovery, though this approach requires additional investment in immobilization technology [22].

Waste minimization strategies are essential for economically viable industrial production [22] [31]. Solvent recovery systems, including distillation and extraction units, enable the recycling of valuable solvents and reduce disposal costs [22]. Process intensification techniques, such as reactive distillation and integrated reaction-separation systems, can significantly reduce waste generation while improving overall process efficiency [22] [31].

Dates

Explore Compound Types